1-Chloro-4-iodo-2-isopropoxybenzene

Description

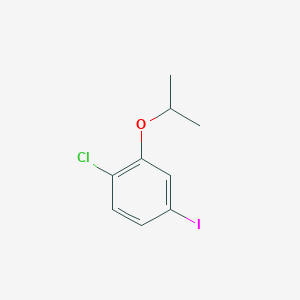

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-iodo-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGHLNKOLNWTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 4 Iodo 2 Isopropoxybenzene and Its Advanced Precursors

Direct Synthetic Routes to 1-Chloro-4-iodo-2-isopropoxybenzene (e.g., Alkylation of Halophenols)

A primary and straightforward method for the synthesis of this compound involves the alkylation of a suitable halophenol precursor, such as 2-chloro-5-iodophenol (B1586210). This reaction, a specific example of Williamson ether synthesis, typically employs an isopropylating agent in the presence of a base.

The reaction of 2-chloro-5-iodophenol with an isopropyl halide (e.g., 2-iodopropane (B156323) or isopropyl bromide) under basic conditions leads to the formation of the desired ether. chemicalbook.com The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Strong bases like sodium hydride or potassium carbonate are commonly used to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion. The reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) or acetonitrile.

| Reactants | Reagents & Conditions | Product | Key Features |

| 2-Chloro-5-iodophenol, Isopropyl Halide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | This compound | Direct O-alkylation of the phenol (B47542). chemicalbook.com |

This method is advantageous due to its directness and the ready availability of the starting materials. However, the regioselectivity of the initial halophenol synthesis can be a challenge.

Precursor Synthesis and Intermediate Derivatization Strategies for Isopropoxy-Iodobenzene Systems

An alternative to direct synthesis involves the construction of an isopropoxy-iodobenzene system followed by the introduction of the chlorine atom. This multi-step approach allows for greater control over the substitution pattern.

A common starting material for this strategy is 2-iodophenol. chemicalbook.com Isopropylation of 2-iodophenol, similar to the method described above, yields 1-iodo-2-isopropoxybenzene (B2780961). chemicalbook.com Subsequent chlorination of this intermediate would then produce the target molecule.

| Intermediate | Transformation | Reagents & Conditions | Product |

| 2-Iodophenol | Isopropylation | Isopropyl halide, Base | 1-Iodo-2-isopropoxybenzene chemicalbook.com |

| 1-Iodo-2-isopropoxybenzene | Chlorination | Chlorinating agent (e.g., Cl2, NCS), Catalyst | This compound |

This strategy offers flexibility in introducing the halogen substituents in a controlled manner. For instance, electrophilic chlorination of 1-iodo-2-isopropoxybenzene would be directed by the existing substituents on the ring.

Advanced Catalytic Approaches in the Construction of Halogenated Isopropoxyarenes

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These advanced approaches are applicable to the synthesis of halogenated isopropoxyarenes and their analogues.

Transition metal catalysis has revolutionized the formation of carbon-halogen bonds. researchgate.net While direct C-H halogenation catalyzed by transition metals is an emerging field, cross-coupling reactions are well-established for creating aryl halides. researchgate.netnih.gov For a molecule like this compound, a precursor such as a di-halo-isopropoxybenzene could potentially be synthesized and then one of the halogens selectively replaced via a transition-metal-catalyzed reaction.

Furthermore, transition metals like palladium and copper are instrumental in C-H activation and functionalization, which can be used to introduce substituents onto an aromatic ring with high regioselectivity. researchgate.netmdpi.com These methods offer powerful alternatives to traditional electrophilic aromatic substitution.

Electrocatalysis and photocatalysis have emerged as powerful tools for organic synthesis, offering mild and sustainable reaction conditions. researchgate.netnih.gov These methods can be applied to the functionalization of aromatic C-H bonds. researchgate.net By combining electrochemistry and photocatalysis, known as electrophotocatalysis (EPC), it is possible to activate otherwise unreactive C-H bonds for functionalization. researchgate.netuni-regensburg.de This could provide a novel route for the direct introduction of chloro or iodo groups onto an isopropoxybenzene (B1215980) scaffold.

Recent research has demonstrated the use of photocatalysis for the regioselective functionalization of arenes. rsc.org These methods often utilize a photocatalyst that, upon irradiation with light, can initiate a single electron transfer (SET) process, leading to the generation of radical species that can then functionalize the aromatic ring. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient approach to building molecular complexity. frontiersin.orgacs.org While a direct MCR for this compound is not explicitly reported, the principles of MCRs can be applied to construct highly substituted aromatic rings. nih.govrsc.org

Benzannulation reactions, a type of MCR, are particularly useful for assembling polysubstituted arenes from acyclic precursors. nih.govrsc.org These reactions can be catalyzed by various species, including secondary amines, and allow for flexible and regioselective synthesis of complex aromatic structures. nih.gov Electrochemical multicomponent reactions (e-MCRs) have also been developed for the efficient synthesis of diverse organic molecules. rsc.org

| Reaction Type | Key Features | Potential Application |

| Benzannulation | Assembly of aromatic rings from multiple components in one pot. nih.govrsc.org | Construction of the substituted benzene (B151609) core. |

| Asymmetric MCRs | Enantioselective synthesis of chiral compounds. frontiersin.org | Synthesis of chiral analogues. |

| Electrochemical MCRs | Use of electricity to drive multicomponent reactions. rsc.org | Sustainable synthesis of related scaffolds. |

Sustainable and Green Chemistry Principles in the Synthesis of Halogenated Alkoxybenzenes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. iupac.org The synthesis of halogenated alkoxybenzenes can be made more sustainable by adopting several green chemistry strategies.

The use of enzymatic halogenases offers a green alternative to traditional halogenation methods, which often employ toxic reagents. nih.govzhaw.ch These enzymes can regioselectively install halogen atoms under mild conditions. nih.gov Additionally, the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalytic reactions that minimize waste are key aspects of green synthesis. nih.gov For example, using sodium halides as a source of electrophilic halogens in a green solvent like ethanol has been reported for the synthesis of halogenated heterocycles. nih.gov

The concept of a "chlorine-free synthesis" is also gaining traction, encouraging the development of synthetic routes that avoid the use of chlorinated compounds where possible. iupac.org This involves exploring alternative reagents and reaction pathways that are less harmful to the environment. iupac.org

| Green Chemistry Principle | Application in Halogenated Alkoxybenzene Synthesis |

| Use of Renewable Feedstocks | Utilizing bio-based starting materials. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. frontiersin.org |

| Use of Catalysis | Employing catalysts to reduce energy requirements and improve selectivity. researchgate.netresearchgate.net |

| Use of Safer Solvents and Reagents | Replacing hazardous solvents and reagents with greener alternatives like water or ethanol. nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. rsc.org |

| Use of Enzymatic Methods | Employing halogenases for selective halogenation. nih.govzhaw.ch |

Advanced Chemical Transformations and Functionalization Strategies of 1 Chloro 4 Iodo 2 Isopropoxybenzene

Cross-Coupling Reactions of 1-Chloro-4-iodo-2-isopropoxybenzene

The differential reactivity of the carbon-iodine and carbon-chlorine bonds in this compound is a key feature for its use in selective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to low-valent transition metals, such as palladium(0), compared to the more robust C-Cl bond. This reactivity difference allows for sequential functionalization, where the iodo-substituent is selectively replaced, leaving the chloro-substituent intact for subsequent transformations.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov The disparate reactivity of the C-I and C-Cl bonds in this compound allows for chemoselective functionalization at the 4-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org For this compound, the Suzuki-Miyaura reaction can be selectively performed at the C-I bond. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, generated in situ from precursors like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. researchgate.netresearchgate.net The choice of ligands, such as phosphines, and reaction conditions can be tuned to optimize yield and selectivity. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The higher reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the 4-position. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction also demonstrates selectivity for the more reactive C-I bond, allowing for the introduction of a vinyl group at the 4-position of this compound.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. organic-chemistry.orgwikipedia.org Similar to the other palladium-catalyzed reactions, the Stille coupling can be selectively carried out at the C-I position of this compound. libretexts.org A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) complex, Base | Mild conditions, high functional group tolerance. libretexts.org |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds. wikipedia.org |

| Heck | Alkene | Pd(0) complex, Base | Forms substituted alkenes. wikipedia.org |

| Stille | Organotin Compound | Pd(0) complex | Versatile but uses toxic reagents. organic-chemistry.orgwikipedia.org |

Nickel-Catalyzed Cross-Couplings and Carbon-Halogen Bond Activation Strategies

While palladium catalysis is highly effective for activating C-I and C-Br bonds, nickel catalysts have emerged as powerful alternatives, particularly for the activation of less reactive C-Cl bonds. Nickel's lower cost and unique catalytic properties make it an attractive option. Nickel-based catalytic systems can facilitate the cross-coupling of aryl chlorides with various partners, including organozinc reagents (Negishi coupling) and other nucleophiles. These reactions often employ ligands such as N-heterocyclic carbenes (NHCs) or phosphines to modulate the reactivity and stability of the nickel catalyst.

Iron-Catalyzed Cross-Electrophile Coupling Methodologies for Aryl Chlorides

Iron catalysis represents a more sustainable and economical approach to cross-coupling reactions. nih.govwhiterose.ac.uk Iron-catalyzed cross-electrophile coupling methods have been developed for the reaction of aryl chlorides with other electrophiles, such as alkyl halides. researchgate.netresearchgate.net These reactions typically proceed via a reductive mechanism, often involving an external reductant. While still an evolving field, iron catalysis offers a promising strategy for the functionalization of the chloro-substituent in this compound, potentially after the iodo-group has been selectively transformed. acs.org

Regioselective Derivatization of the Aryl Ring of this compound

Beyond cross-coupling reactions, the aryl ring of this compound can undergo regioselective derivatization through electrophilic aromatic substitution. The directing effects of the existing substituents (chloro, iodo, and isopropoxy) will govern the position of the incoming electrophile. The isopropoxy group is a strong activating group and an ortho-, para-director. The chloro and iodo substituents are deactivating groups but are also ortho-, para-directors. The interplay of these electronic and steric effects can be exploited to achieve regioselective functionalization, such as nitration, halogenation, or acylation, at specific positions on the benzene (B151609) ring.

Transformations Involving the Isopropoxy Group for New Structural Motifs

The isopropoxy group, while often considered a stable protecting group, can be a handle for further chemical transformations. Cleavage of the ether linkage, typically under harsh conditions using strong acids like HBr or BBr₃, would yield the corresponding phenol (B47542). This phenol can then be used in a variety of subsequent reactions, such as O-arylation or conversion to a triflate for further cross-coupling. Additionally, oxidation of the isopropyl group could potentially lead to other functional groups, although this would require careful selection of reagents to avoid oxidation of the aromatic ring.

Oxidative Transformations Mediated by Hypervalent Iodine Chemistry and Reagents

Hypervalent iodine reagents are versatile oxidizing agents that can participate in a variety of transformations. organic-chemistry.org The iodo-substituent of this compound can be oxidized to a hypervalent iodine species, such as an iodonium (B1229267) salt or a λ³-iodane. scripps.edu These reactive intermediates can then undergo nucleophilic substitution, providing a pathway to introduce a wide range of functional groups at the 4-position. For instance, reaction with nucleophiles in the presence of an oxidizing agent can lead to the formation of diaryliodonium salts, which are themselves valuable reagents for arylation reactions. Furthermore, hypervalent iodine compounds can be generated electrochemically, offering a greener alternative to chemical oxidants. The merging of hypervalent iodine chemistry with other fields like photoredox catalysis is also opening up new avenues for novel transformations. youtube.com

Aryne Chemistry and Cycloaddition Reactions of this compound Remain Undocumented

Extensive searches for documented examples of aryne chemistry and subsequent cycloaddition reactions involving the specific scaffold of this compound have yielded no specific research findings or detailed experimental data. While the principles of aryne generation and cycloaddition are well-established in organic chemistry, their application to this particular substituted benzene derivative does not appear in the available scientific literature based on the conducted searches.

Arynes, highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, are powerful tools in synthetic chemistry. Their generation from haloaryl precursors, typically through treatment with strong bases, is a common strategy. The resulting strained triple bond in the aromatic ring readily participates in various cycloaddition reactions, allowing for the rapid construction of complex polycyclic frameworks. wikipedia.org Common cycloaddition pathways include [4+2] and [2+2] reactions. researchgate.netyoutube.com

The structure of this compound features two different halogen atoms, which in principle could offer regioselective generation of an aryne intermediate. The carbon-iodine bond is generally more susceptible to cleavage than the carbon-chlorine bond, suggesting that treatment with a suitable base could potentially lead to the formation of 3-chloro-6-isopropoxybenzyne. This aryne could then theoretically be trapped by a diene or other suitable reaction partner in a cycloaddition reaction.

However, despite the theoretical potential for this compound to serve as a precursor for aryne-mediated transformations, no published studies were identified that demonstrate this reactivity. The scientific record, as accessed through the performed searches, lacks any examples of its use in generating arynes or in subsequent cycloaddition reactions. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Further research would be required to explore the viability of this compound as an aryne precursor and to characterize the behavior of the resulting aryne in cycloaddition reactions. Such studies would need to establish the optimal conditions for aryne generation and investigate its reactivity with various trapping agents.

Mechanistic Investigations and Computational Studies of 1 Chloro 4 Iodo 2 Isopropoxybenzene Transformations

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Cross-Coupling Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with wide applications in the synthesis of complex organic molecules. For a dihalogenated substrate such as 1-Chloro-4-iodo-2-isopropoxybenzene, the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a key factor in achieving selective functionalization.

The generally accepted mechanism for these reactions, particularly those catalyzed by palladium or nickel complexes, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition, involves the insertion of the low-valent transition metal catalyst into the carbon-halogen bond. The relative reactivity of aryl halides in this step follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as the halogen size increases.

In the case of this compound, the significantly weaker C-I bond allows for selective oxidative addition of a transition metal catalyst at this position, leaving the C-Cl bond intact. This chemoselectivity enables the stepwise functionalization of the molecule. For instance, a Sonogashira, Suzuki, or Heck coupling reaction can be performed selectively at the 4-position. Subsequent functionalization of the 1-position would then require harsher reaction conditions to activate the more robust C-Cl bond.

Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition

| Aryl Halide (Ar-X) | Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition |

|---|---|---|

| Ar-I | ~65 | ~10^6 |

| Ar-Br | ~81 | ~10^3 |

This interactive table allows for sorting by bond dissociation energy and relative reaction rates, illustrating the principles of selective cross-coupling.

Mechanistic studies on related alkyl-alkyl cross-coupling reactions catalyzed by early transition metals have also pointed to the involvement of radical intermediates, suggesting that the specific mechanism can be influenced by the choice of metal catalyst. chemrxiv.org

Understanding Radical Pathways in Aromatic Halogenation and Functionalization

While electrophilic aromatic substitution is the most common pathway for the halogenation and functionalization of benzene (B151609) derivatives, radical pathways can also play a significant role under specific conditions. studymind.co.uk Radical reactions are typically initiated by light or heat and involve the homolytic cleavage of bonds to generate radical species. ucalgary.calibretexts.orgyoutube.com

In the context of aromatic compounds, radical substitution often occurs at benzylic positions due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.org For this compound, which lacks a benzylic hydrogen, radical substitution on the aromatic ring is less common but can be induced. For instance, certain radical halogenation reactions can proceed via a radical cation mechanism, where an electron is transferred from the aromatic ring to the halogenating agent, forming a radical cation intermediate. [This process is more feasible for electron-rich aromatic systems.]

Theoretical Approaches to Reactivity and Selectivity in Organohalogen Chemistry (e.g., DFT calculations, ab initio MO studies)

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio molecular orbital (MO) studies, has become an indispensable tool for understanding and predicting the reactivity and selectivity of organohalogen compounds. researchgate.net These methods allow for the calculation of various molecular properties that correlate with reactivity, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and bond dissociation energies. nih.govresearchgate.net

For this compound, DFT calculations can be employed to:

Predict the sites of electrophilic and nucleophilic attack: The MEP can identify electron-rich and electron-poor regions of the molecule, guiding the regioselectivity of reactions. nih.gov

Analyze the relative reactivity of the C-I and C-Cl bonds: By calculating the bond dissociation energies, the chemoselectivity of transition metal-catalyzed cross-coupling reactions can be rationalized and predicted.

Model reaction pathways and transition states: Computational modeling can elucidate the detailed mechanisms of complex reactions, including the structures of intermediates and transition states, providing insights that are often difficult to obtain experimentally.

Recent studies on polysubstituted aromatic compounds have demonstrated the power of theoretical calculations in understanding structure-reactivity relationships and guiding the synthesis of complex molecules. scitechdaily.comfiveable.me For instance, theoretical investigations into electrophilic aromatic substitution reactions have shown strong correlations between computed barrier heights and the charges on the reacting carbon atoms. nih.gov

Table 2: Calculated Properties for a Model Halogenated Benzene Derivative

| Property | Value | Implication for Reactivity |

|---|---|---|

| C-I Bond Dissociation Energy | Lower | More reactive in oxidative addition |

| C-Cl Bond Dissociation Energy | Higher | Less reactive in oxidative addition |

| Electrostatic Potential at Iodine | More Positive (σ-hole) | Potential for halogen bonding interactions |

This interactive table showcases how theoretical calculations can provide insights into the reactivity of halogenated aromatic compounds.

Spectroscopic Probes for Reaction Intermediates and Transition State Analysis

The direct observation and characterization of reaction intermediates and transition states are crucial for the definitive elucidation of a reaction mechanism. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in characterizing the structure of starting materials, products, and stable intermediates. In situ NMR monitoring of a reaction can provide kinetic data and help identify transient species.

Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, products, and intermediates. Techniques like Electrospray Ionization (ESI-MS) can be particularly useful for detecting and characterizing charged intermediates in catalytic cycles. The presence of a tropylium (B1234903) ion peak in the mass spectrum can be indicative of a benzene derivative. youtube.com

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of molecules and can be used to monitor the formation and disappearance of functional groups during a reaction. chemrxiv.org Studies on halogenated benzene derivatives have utilized these methods to investigate intermolecular interactions, such as halogen bonding. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, EPR spectroscopy is the primary tool for their detection and characterization.

Research Applications of 1 Chloro 4 Iodo 2 Isopropoxybenzene As a Versatile Building Block

Synthesis of Complex Heterocyclic Scaffolds and Ring Systems

The structure of 1-Chloro-4-iodo-2-isopropoxybenzene is ideally suited for the construction of complex heterocyclic frameworks, which are central to many areas of chemistry. The presence of both an iodo and a chloro substituent allows for programmed, site-selective cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Researchers can leverage the higher reactivity of the C-I bond to introduce a substituent at the 4-position first. The resulting intermediate, which still contains the C-Cl bond, can then undergo a second, different coupling reaction. This stepwise approach is a powerful strategy for creating highly substituted and complex aromatic systems, including those fused to or containing heterocyclic rings. For instance, an initial Sonogashira coupling could introduce an alkyne, which could then be used in a cyclization reaction to form a heterocycle, with the chlorine atom remaining for further diversification.

Precursor for Advanced Pharmaceutical Intermediates and Analogues in Medicinal Chemistry

Halogenated organic compounds are fundamental in medicinal chemistry, and this compound serves as a key precursor for creating advanced pharmaceutical intermediates. Its structural motifs are found in various biologically active molecules. Derivatives of the closely related 1-chloro-4-iodobenzene (B104392) have been explored for their potential antimicrobial and anticancer properties. molcore.com

A prominent example of the utility of this type of scaffold is seen in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type-2 diabetes. The analogous compound, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a documented key intermediate in the synthesis of Dapagliflozin. In this process, the iodo group is typically displaced via a metal-catalyzed cross-coupling reaction to attach the glucose moiety, demonstrating the critical role of the iodo-substituent as a leaving group. This highlights the potential of this compound to serve as a building block for creating new analogues and other complex drug candidates where precise molecular architecture is required.

Development of Materials with Tailored Electronic and Optical Properties

The development of new organic materials for electronics and photonics relies on the precise tuning of molecular properties. Aryl halides are foundational building blocks in the synthesis of conjugated polymers and organic semiconductors. The related compound, 1-chloro-4-iodobenzene, is noted as an important intermediate for materials used in organic electronics. molcore.com It is also categorized as a building block for liquid crystals.

By extension, this compound is a promising candidate for this field. The isopropoxy group provides increased solubility in organic solvents—a crucial property for solution-based processing of electronic materials. The di-halogenated nature of the ring allows it to be incorporated into polymeric chains through repetitive cross-coupling reactions. The specific electronic properties endowed by the chloro, iodo, and isopropoxy substituents can be used to fine-tune the band gap and charge-transport characteristics of the resulting materials, making it a potentially valuable component in the design of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Applications in Agrochemical and Specialty Chemical Synthesis

The synthesis of novel agrochemicals, such as herbicides, fungicides, and insecticides, often involves halogenated aromatic intermediates. The presence of halogens in a molecule can enhance its biological activity and metabolic stability. While direct applications of this compound in agrochemical synthesis are not widely documented, the structural features are relevant.

The general synthetic utility of this compound allows it to serve as a scaffold for building a diverse library of molecules for screening. The ability to perform selective reactions at two different positions on the benzene (B151609) ring enables the creation of a wide range of derivatives that can be tested for agrochemical activity. This versatility makes it a valuable tool for discovery chemistry in the agrochemical sector and other specialty chemical industries where novel, highly functionalized molecules are required.

Future Outlook and Emerging Research Frontiers in 1 Chloro 4 Iodo 2 Isopropoxybenzene Chemistry

Development of Highly Chemo- and Regioselective Transformations

The primary challenge and opportunity in the chemistry of 1-Chloro-4-iodo-2-isopropoxybenzene lies in achieving selective functionalization at one of its reactive sites while preserving the others. The molecule features two different halogen atoms, offering a clear basis for chemoselective reactions, particularly in transition-metal-catalyzed cross-coupling.

The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition by a metal catalyst (like palladium) than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity is the cornerstone of selective transformations. nih.gov For instance, in Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions, conditions can be fine-tuned to favor the exclusive reaction at the C-I bond at the 4-position, leaving the C-Cl bond at the 1-position available for subsequent, different transformations. nih.govacs.org

Future research will focus on developing catalyst systems—defined by the metal center, ligands, and additives—that enhance this selectivity to near-perfection. bohrium.com The goal is to create protocols that are not only highly selective but also robust, scalable, and tolerant of a wide range of coupling partners. This would enable the sequential and programmable synthesis of complex, multi-substituted aromatic compounds from this single starting material.

| Feature | C–I Bond | C–Cl Bond | Implication for Selectivity |

| Typical Bond Dissociation Energy (BDE) | ~220 kJ/mol | ~397 kJ/mol | The C-I bond is significantly weaker, making it the preferred site for oxidative addition in cross-coupling reactions. nih.gov |

| Typical Cross-Coupling Reactivity | High | Low | Allows for selective functionalization at the iodine position while preserving the chlorine for a subsequent reaction. |

| Controlling Factors | Catalyst Choice (e.g., Pd), Ligand Design, Temperature | Requires harsher conditions or specialized catalyst systems to activate. | Fine-tuning reaction conditions can ensure >99% selectivity for the C-I position. acs.orgescholarship.org |

Integration with Continuous Flow Synthesis and Process Intensification

Traditional batch manufacturing in chemistry often faces limitations related to heat and mass transfer, safety, and scalability. pharmasalmanac.comazolifesciences.com Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a transformative solution. softecks.in For the chemistry of this compound, integrating synthesis with continuous flow offers significant advantages.

Many useful transformations of halogenated aromatics, such as nitration, metal-catalyzed couplings, or reactions involving hazardous organolithium intermediates, can be performed with much greater safety and control in a microreactor. rsc.orgwashington.edu The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, preventing dangerous temperature spikes in highly exothermic reactions. softecks.inrsc.org Precise control over residence time and mixing ensures higher yields and selectivity, reducing the formation of unwanted byproducts. pharmasalmanac.com

Process intensification, a key benefit of flow chemistry, means that large quantities of material can be produced in a much smaller physical footprint. pharmafeatures.com For the synthesis of pharmaceutical intermediates or advanced materials derived from this compound, a continuous flow approach would enable safer, more efficient, and highly reproducible production. pharmasalmanac.comrsc.org Future work will involve designing telescoped flow processes where multiple reaction steps are connected in sequence, allowing for the conversion of the initial building block into a complex final product within a single, automated line. scielo.br

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage for Halogenated Aromatics |

| Heat Transfer | Poor / Limited | Excellent | Safely perform highly exothermic reactions (e.g., nitration) without hotspots, improving selectivity. rsc.org |

| Mass Transfer | Often slow | Rapid and efficient | Enhances reaction rates and yields, especially in multiphasic systems (e.g., gas-liquid reactions). softecks.in |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volumes | Enables the use of highly reactive or unstable intermediates (e.g., organometallics) with minimized risk. washington.edu |

| Scalability | Complex re-optimization | Straightforward (numbering-up or longer run time) | Lab-scale conditions can be directly translated to industrial production, accelerating development. pharmafeatures.comscielo.br |

| Process Control | Limited (e.g., temperature gradients) | Precise (residence time, temperature, stoichiometry) | Leads to higher product quality, consistency, and reduced byproduct formation. azolifesciences.com |

Biocatalysis and Enzyme-Mediated Transformations of Halogenated Aromatics

The push for "green chemistry" has spurred interest in biocatalysis, which uses enzymes to perform chemical transformations. pharmasalmanac.com These reactions occur under mild conditions (room temperature, neutral pH) in water, offering a sustainable alternative to traditional chemical methods. pharmasalmanac.com For halogenated aromatics, several classes of enzymes hold promise for creating novel derivatives. nih.gov

While no specific studies have targeted this compound, enzymes like monooxygenases and dioxygenases are known to hydroxylate aromatic rings, and dehalogenases can selectively remove halogen atoms. nih.govmdpi.com Laccases and peroxidases can catalyze the oxidation and polymerization of phenolic compounds. core.ac.ukresearchgate.netresearchgate.net

A key frontier is the use of engineered enzymes to create chiral molecules, which are crucial in the pharmaceutical industry. pharmasalmanac.comnih.govnih.gov For example, an engineered enzyme could potentially introduce a hydroxyl group adjacent to one of the substituents on the benzene (B151609) ring with high stereoselectivity. FAD-dependent halogenases can even form fleeting chiral intermediates during electrophilic aromatic substitution reactions. acs.org Applying these biocatalytic tools to a scaffold like this compound could provide access to complex, high-value intermediates that are difficult to synthesize using conventional chemistry.

| Enzyme Class | Typical Reaction | Potential Application to Halogenated Aromatics |

| Monooxygenases/Dioxygenases | Incorporation of one or two hydroxyl (-OH) groups onto an aromatic ring. nih.gov | Introduction of phenolic groups to the this compound ring, creating precursors for further functionalization. |

| Dehalogenases | Cleavage of a carbon-halogen bond. mdpi.com | Selective removal of the chloro or iodo group under mild, environmentally friendly conditions. |

| Laccases/Peroxidases | Oxidation of phenolic compounds, leading to coupling or polymerization. core.ac.ukresearchgate.net | Could be used on hydroxylated derivatives to synthesize novel dimers or oligomers for materials science. |

| Amine Dehydrogenases/Transaminases | Synthesis of chiral amines from ketones. nih.gov | Could convert a ketone derivative of the scaffold into a valuable, enantiopure chiral amine intermediate for pharmaceuticals. |

Data-Driven and Artificial Intelligence-Assisted Retrosynthesis and Reaction Discovery for Halogenated Isopropoxybenzenes

The complexity of modern organic synthesis is increasingly being managed with the help of artificial intelligence (AI) and machine learning (ML). beilstein-journals.orgbeilstein-journals.org These data-driven tools are revolutionizing how chemists plan synthetic routes and discover new reactions. arxiv.org

Furthermore, ML models can predict the outcomes of unknown reactions. For instance, a model could predict the most likely position of an additional substitution on the this compound ring (regioselectivity) under specific electrophilic aromatic substitution conditions. rsc.orgnih.govresearchgate.net Other models specialize in optimizing reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, reducing the number of experiments needed. nih.govduke.edu By leveraging these predictive capabilities, researchers can more rapidly explore the chemical space around halogenated isopropoxybenzenes, accelerating the discovery of new molecules and reactions.

| AI/ML Application | Description | Relevance to Halogenated Isopropoxybenzenes |

| Template-Based Retrosynthesis | Uses a library of known reaction rules (templates) to identify potential disconnections in a target molecule. nih.gov | Suggests established, reliable reaction pathways to synthesize complex derivatives from the starting scaffold. |

| Template-Free Retrosynthesis | Uses generative models (like those in language translation) to propose reactants without being constrained by predefined rules. arxiv.org | Can discover entirely novel synthetic routes that are not present in existing reaction databases. |

| Regioselectivity Prediction | ML models (e.g., RegioSQM, WLN) are trained to predict the most likely site of a reaction on a complex molecule. rsc.orgnih.gov | Predicts where a new functional group will be added, guiding the design of experiments for further functionalization. |

| Reaction Condition Optimization | Algorithms use active learning to suggest the optimal set of conditions (temperature, reagents, etc.) to achieve a desired outcome with minimal experiments. beilstein-journals.orgduke.edu | Rapidly identifies the best conditions for achieving high chemo- and regioselectivity in coupling reactions. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Chloro-4-iodo-2-isopropoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using precursors like 1-chloro-2-isopropoxybenzene. The iodine substituent is introduced via electrophilic iodination using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Key parameters include solvent choice (to stabilize intermediates), temperature (to balance reaction rate and side reactions), and stoichiometric ratios (excess ICl may lead to over-iodination). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., para-iodo vs. ortho-isopropoxy groups).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental Analysis : Verify C, H, Cl, and I percentages within ±0.3% of theoretical values.

- HPLC : Assess purity (>95% by area normalization). Detailed protocols for reproducibility should follow guidelines for reporting experimental data in journals (e.g., Beilstein Journal standards) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use engineering controls (fume hoods, closed systems) to minimize inhalation/contact. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency measures:

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Exposure : Immediate rinsing with water (15+ minutes for skin/eyes). Refer to Safety Data Sheets (SDS) for halogenated aromatics, emphasizing iodine’s volatility and potential thyroid toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, I, isopropoxy) influence regioselectivity in further functionalization?

- Methodological Answer : The electron-withdrawing chlorine (meta-directing) and iodine (weakly deactivating but large atomic radius) compete with the electron-donating isopropoxy group (ortho/para-directing). Computational modeling (DFT) can predict preferred reaction sites. For example, Suzuki-Miyaura coupling may favor the iodine site due to its lower C-I bond dissociation energy, while electrophilic substitutions target the isopropoxy-activated positions. Experimental validation requires systematic screening of catalysts (e.g., Pd vs. Cu) and reaction conditions .

Q. What analytical methods resolve contradictions in reported spectroscopic data for halogenated benzene derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., Cl vs. I para effects) arise from solvent polarity or concentration differences. To standardize

- Use deuterated solvents (CDCl3) and internal standards (TMS).

- Compare experimental results with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Cross-validate via 2D NMR (COSY, HSQC) to resolve overlapping signals. Contradictions in MS fragmentation patterns require high-resolution instruments (HRMS) and isotopic pattern matching for halogens .

Q. How can researchers optimize catalytic systems for cross-coupling reactions involving the iodo substituent?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh3)4, Pd(dba)2) with ligands (XPhos, SPhos) to enhance oxidative addition at C-I bonds. Solvent effects (toluene vs. THF) and base selection (K2CO3 vs. Cs2CO3) impact reaction efficiency. Use Design of Experiments (DoE) to identify optimal temperature, catalyst loading (1–5 mol%), and stoichiometry. Monitor reaction progress via in-situ IR or GC-MS to detect intermediates (e.g., arylpalladium complexes) .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?

- Methodological Answer : Dehalogenation (loss of I or Cl) occurs under strong reducing conditions. Mitigation approaches:

- Use milder reductants (e.g., NaBH4 instead of LiAlH4).

- Protect reactive sites via temporary directing groups (e.g., boronic esters).

- Employ flow chemistry to control residence time and temperature. Post-reaction analysis (XPS or ICP-MS) quantifies residual halogens to confirm retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.